molecular formula C16H16N2 B15125180 Acetonitrile, [bis(phenylmethyl)amino]- CAS No. 51643-96-0

Acetonitrile, [bis(phenylmethyl)amino]-

Cat. No.: B15125180
CAS No.: 51643-96-0
M. Wt: 236.31 g/mol
InChI Key: CGIPEYUEMKXNAH-UHFFFAOYSA-N
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Description

"Acetonitrile, [bis(phenylmethyl)amino]-" is a nitrile derivative featuring a bis(phenylmethyl)amino (-N(CH2Ph)2) substituent. The bis(phenylmethyl)amino group (dibenzylamino) is a common motif in pharmaceuticals and organic synthesis, often influencing solubility, reactivity, and biological activity . For instance, derivatives like 2-(dibenzylamino)-3',4'-dihydroxy-acetophenone hydrochloride () highlight the role of this group in modulating basicity and enabling salt formation, which is critical for drug formulation .

The compound likely shares synthetic pathways with other dibenzylamino-containing molecules, such as alkylation or condensation reactions involving acetonitrile and benzylamine derivatives . Applications may span medicinal chemistry (e.g., protease inhibitors like Saquinavir, which incorporates a bis(phenylmethyl)amino moiety ) and analytical chemistry, where similar nitriles are analyzed via reverse-phase HPLC with acetonitrile-based mobile phases .

Properties

CAS No.

51643-96-0

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

2-(dibenzylamino)acetonitrile

InChI

InChI=1S/C16H16N2/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,12-14H2

InChI Key

CGIPEYUEMKXNAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, [bis(phenylmethyl)amino]- typically involves the reaction of benzylamine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the benzylamine, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of Acetonitrile, [bis(phenylmethyl)amino]- may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, [bis(phenylmethyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetonitrile, [bis(phenylmethyl)amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetonitrile, [bis(phenylmethyl)amino]- involves its ability to act as a nucleophile due to the presence of the nitrile group. This allows it to participate in various chemical reactions, forming covalent bonds with electrophiles. The compound’s molecular targets and pathways depend on the specific reaction and application, but generally involve interactions with other molecules through nucleophilic addition or substitution .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of "Acetonitrile, [bis(phenylmethyl)amino]-" with analogous compounds:

Compound Name Molecular Formula Molecular Weight LogP Key Features Applications References
Acetonitrile, [bis(phenylmethyl)amino]- C16H16N2 (inferred) ~236.3 (calc.) ~3.5* Nitrile core with hydrophobic dibenzylamino group; likely basic and reactive Pharmaceuticals, organic synthesis
Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]- C23H24N2O2 360.458 4.45 Acetamide backbone; methoxy and dibenzylamino groups enhance hydrophobicity HPLC analysis, drug intermediates
4-(Dibenzylamino)benzaldehyde C21H19NO 301.388 3.8† Aldehyde functional group; aromatic conjugation stabilizes structure Fluorescent probes, organic synthesis
(Diisopropylamino)acetonitrile C8H14N2 138.21 1.2‡ Smaller alkyl substituents; lower molecular weight and hydrophobicity Ligands in coordination chemistry

*Estimated based on benzyl group contributions; †Calculated using fragment-based methods; ‡Experimental value from analogs.

Key Observations :

  • Hydrophobicity: The dibenzylamino group significantly increases LogP compared to alkylamino analogs (e.g., diisopropylamino), enhancing membrane permeability in drug candidates .
  • Reactivity: The nitrile group in "Acetonitrile, [bis(phenylmethyl)amino]-" may participate in nucleophilic additions or serve as a precursor to amines via reduction .

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